

Application Notes and Protocols for Cy5.5-SE Peptide Conjugation

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Compound of Interest

Compound Name: Cy5.5-SE

Cat. No.: B15597313

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Introduction

This document provides a detailed guide for the conjugation of a peptide with Cyanine5.5 succinimidyl ester (**Cy5.5-SE**), a near-infrared fluorescent dye. This protocol is designed for researchers in various fields, including cell biology, pharmacology, and drug development, who require fluorescently labeled peptides for applications such as in vivo imaging, fluorescence microscopy, and receptor-ligand interaction studies. Cy5.5 is a bright and photostable dye, making it an excellent choice for sensitive detection in biological systems.^[1] The succinimidyl ester (SE) reactive group efficiently labels free primary amines on the peptide, such as the N-terminus or the side chain of lysine residues, forming a stable amide bond.^[2]

Data Presentation

The following table summarizes hypothetical quantitative data from a typical **Cy5.5-SE** peptide conjugation experiment. This data is provided as a reference for expected outcomes.

Parameter	Value	Unit	Notes
Reactants			
Peptide Amount	1.0	mg	Molecular Weight: 2500 Da
Cy5.5-SE Amount	1.5	mg	Molecular Weight: ~950 Da
Molar Ratio (Dye:Peptide)	4:1	A molar excess of the dye is used to ensure efficient labeling.	
Reaction Conditions			
Reaction Buffer	0.1 M Sodium Bicarbonate	pH 8.3	At room temperature, protected from light.
Reaction Volume	200	μL	
Reaction Time	2	hours	
Purification			
Method	HPLC	High-Performance Liquid Chromatography	
Yield (post-purification)	0.8	mg	
Characterization			
Absorbance (Peptide at 280 nm)	0.45	A	Corrected for dye absorbance at 280 nm.
Absorbance (Cy5.5 at 675 nm)	0.85	A	
Degree of Labeling (DOL)	1.1	Molar ratio of dye to peptide in the final	

conjugate.

Experimental Protocols

Materials and Reagents

- Peptide with at least one primary amine (lyophilized)
- Cy5.5 succinimidyl ester (**Cy5.5-SE**)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[3][4][5]
- 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5[4][6]
- Purification system (e.g., HPLC, spin columns)[1][3][7]
- Spectrophotometer

Preparation of Reagents

- Peptide Solution:
 - Allow the lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.
 - Dissolve the peptide in the 0.1 M Sodium Bicarbonate buffer to a final concentration of 5-10 mg/mL. Ensure the peptide is fully dissolved. Sonication can be used to aid dissolution if necessary.
- **Cy5.5-SE** Solution:
 - **Cy5.5-SE** is moisture-sensitive. Allow the vial to warm to room temperature in a desiccator before opening.
 - Prepare a fresh 10 mg/mL stock solution of **Cy5.5-SE** in anhydrous DMF or DMSO immediately before use.[3][4][5]

Peptide Conjugation Reaction

- Slowly add the calculated volume of the **Cy5.5-SE** solution to the peptide solution while gently vortexing. A 4-10 fold molar excess of the dye is recommended.
- Incubate the reaction mixture for 1-2 hours at room temperature, protected from light (e.g., by wrapping the tube in aluminum foil). Gentle mixing on a rotator can be beneficial.

Purification of the Labeled Peptide

It is crucial to remove unconjugated **Cy5.5-SE** from the labeled peptide.

- High-Performance Liquid Chromatography (HPLC): This is the recommended method for achieving high purity.
 - Use a reverse-phase C18 column.
 - Employ a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), to separate the labeled peptide from the free dye and unlabeled peptide.
 - Monitor the elution profile at both 220 nm (for the peptide backbone) and 675 nm (for the Cy5.5 dye).
 - Collect the fractions containing the dual-wavelength peak corresponding to the Cy5.5-labeled peptide.
 - Lyophilize the collected fractions to obtain the purified product as a blue powder.[\[7\]](#)
- Spin Columns/Gel Filtration: For rapid, small-scale purification.[\[1\]](#)
 - Select a resin with an appropriate molecular weight cut-off to separate the larger peptide-dye conjugate from the smaller, free dye.
 - Follow the manufacturer's protocol for column equilibration and sample loading.

Characterization of the Conjugate

- Determine the Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each peptide molecule.

- Dissolve a known amount of the purified, lyophilized Cy5.5-peptide conjugate in a suitable buffer (e.g., PBS).
- Measure the absorbance of the solution at 280 nm (A_{280}) and at the absorbance maximum for Cy5.5, which is approximately 675 nm (A_{675}).^[5]
- Calculate the molar concentration of the Cy5.5 dye using the Beer-Lambert law ($A = \epsilon c l$) and the molar extinction coefficient of Cy5.5 at 675 nm ($\epsilon_{\text{dye}} \approx 250,000 \text{ M}^{-1}\text{cm}^{-1}$).
- Calculate the concentration of the peptide. A correction factor is needed to account for the dye's absorbance at 280 nm.^[6]
 - $\text{Corrected } A_{280} = A_{280} - (A_{675} \times \text{CF})$, where the correction factor (CF) for Cy5.5 is approximately 0.05.
 - Calculate the peptide concentration using its molar extinction coefficient at 280 nm.
- $\text{DOL} = (\text{Molar concentration of dye}) / (\text{Molar concentration of peptide})$.

Storage

- Lyophilized Conjugate: Store at -20°C or -80°C , desiccated and protected from light.
- In Solution: Prepare aliquots to avoid repeated freeze-thaw cycles and store at -20°C or -80°C . Peptides in solution are less stable.

Visualizations

Experimental Workflow

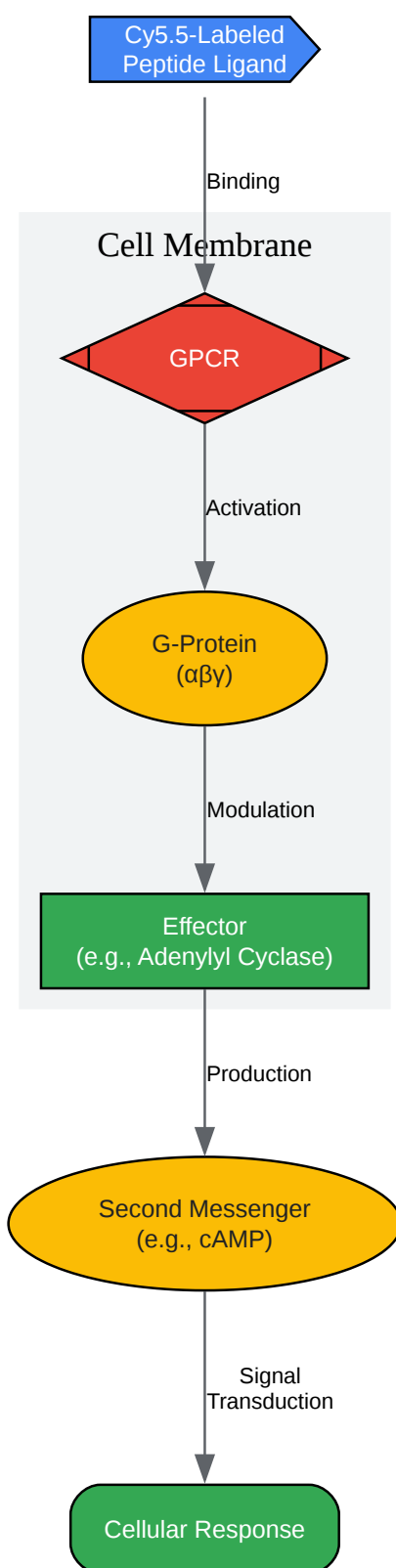


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Caption: A step-by-step workflow for Cy5.5-peptide conjugation.

Application Example: G-Protein Coupled Receptor (GPCR) Signaling

A Cy5.5-labeled peptide ligand can be used to study its interaction with a G-protein coupled receptor (GPCR) on the cell surface. Binding of the fluorescently labeled peptide can be visualized and quantified to understand receptor activation and downstream signaling.



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Caption: GPCR signaling initiated by a fluorescently labeled peptide.

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